

Application Notes and Protocols: FD-1080 Free Acid in Cancer Research Imaging

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Compound of Interest

Compound Name: *FD-1080 free acid*

Cat. No.: *B15362723*

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Introduction

FD-1080 is a near-infrared (NIR) II fluorophore with excitation and emission wavelengths beyond 1000 nm, placing it in the second biological window (NIR-II, 1000-1700 nm).^{[1][2][3][4]} This spectral range offers significant advantages for in vivo imaging, including reduced photon scattering, deeper tissue penetration, and lower autofluorescence compared to traditional NIR-I imaging (700-900 nm).^{[1][2]} **FD-1080 free acid** has emerged as a valuable tool in cancer research for high-resolution, deep-tissue imaging of tumor vasculature and for tracking the biodistribution of drug delivery systems. This document provides detailed application notes and protocols for the use of **FD-1080 free acid** in cancer research imaging.

Physicochemical and Fluorescence Properties

FD-1080 is a heptamethine cyanine dye characterized by its excellent photostability and water solubility, the latter being enhanced by the presence of two sulfonic acid groups.^{[2][4]} Its fluorescence quantum yield is significantly enhanced when complexed with fetal bovine serum (FBS), a common component of cell culture media and a proxy for in vivo protein interaction.^[3]
^[5]

Property	Value	Reference
Excitation Maximum (Ex)	~1064 nm	[3][5]
Emission Maximum (Em)	~1080 nm	[3][5]
Absorbance Maximum	~1046 nm	[1]
Quantum Yield (in ethanol)	0.31%	[5]
Quantum Yield (with FBS)	5.94%	[3][5]
Molecular Weight	765.31 g/mol	
Formula	C ₄₀ H ₃₈ ClN ₂ NaO ₆ S ₂	

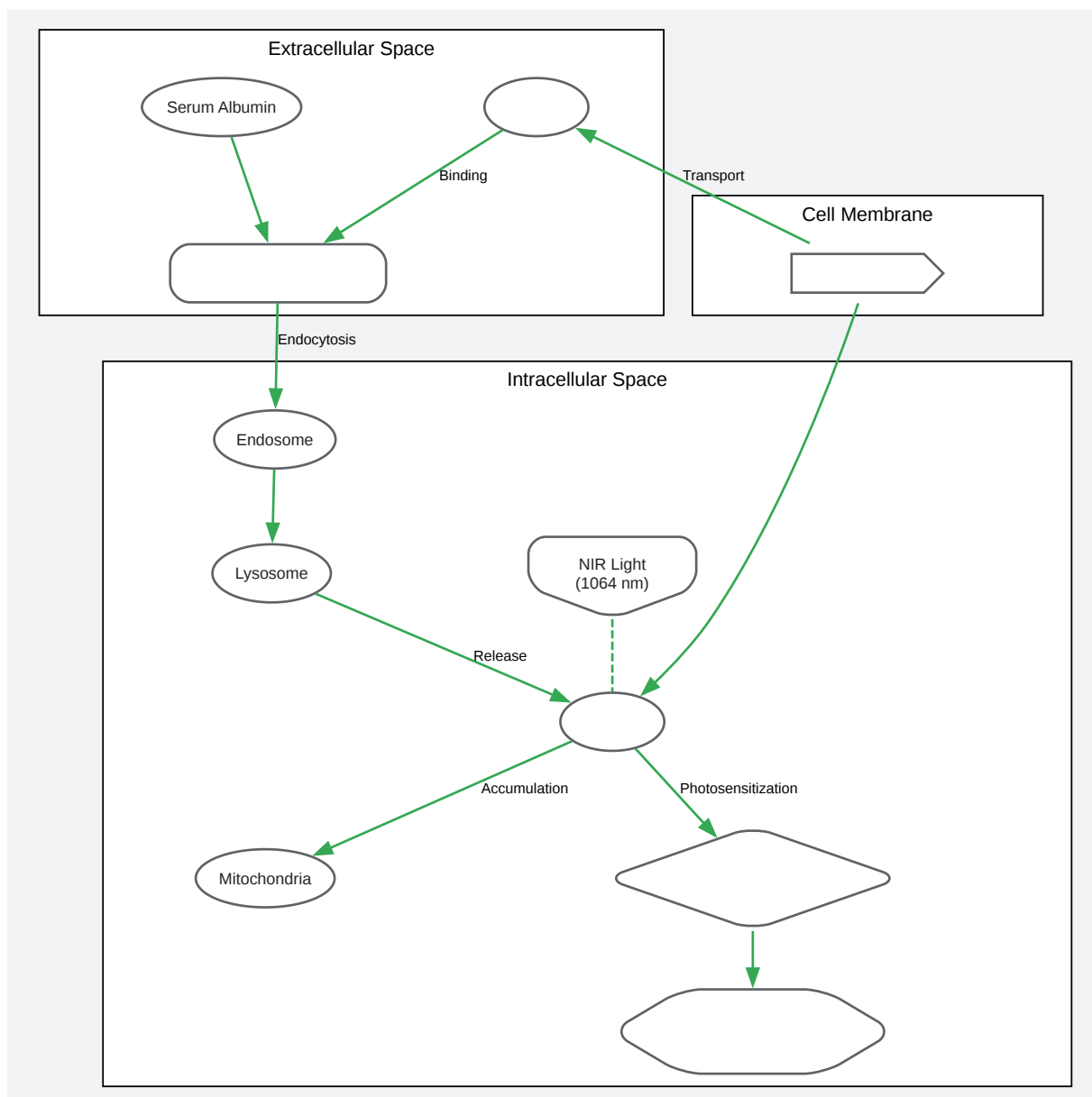
Cellular Uptake and Mechanism of Action

The precise uptake mechanism of **FD-1080 free acid** in cancer cells is an area of ongoing investigation. However, based on studies of similar heptamethine cyanine dyes, the uptake is likely mediated by a combination of factors:

- Organic Anion-Transporting Polypeptides (OATPs): Many cancer cells overexpress OATPs, which can facilitate the transport of anionic molecules like FD-1080 across the cell membrane.[6][7]
- Endocytosis: When in circulation, FD-1080 can bind to serum proteins like albumin. This complex can then be taken up by cancer cells through endocytosis.[8]
- Enhanced Permeability and Retention (EPR) Effect: In vivo, the leaky vasculature and poor lymphatic drainage of solid tumors lead to the passive accumulation of macromolecules and nanoparticles, including FD-1080 complexed with serum proteins.

It is important to note that FD-1080 is primarily a fluorescent probe for imaging and does not have a known direct effect on specific signaling pathways in its ground state. However, upon irradiation with NIR light, it can generate reactive oxygen species (ROS), a property that can be exploited for photodynamic therapy (PDT).[9][10][11][12]

Signaling Pathway and Cellular Fate Diagram



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Caption: Proposed cellular uptake and photodynamic action of FD-1080.

Experimental Protocols

In Vitro Imaging with Fluorescence Microscopy

This protocol is suitable for various adherent cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

Materials:

- **FD-1080 free acid**
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Cancer cell line of interest
- Glass-bottom dishes or chamber slides
- Fluorescence microscope equipped with a NIR-II detector and a 1064 nm laser.

Procedure:

- **Prepare Stock Solution:** Dissolve **FD-1080 free acid** in DMSO to make a 10 mM stock solution. Store at -20°C or -80°C, protected from light.
- **Prepare Working Solution:** Dilute the stock solution in complete cell culture medium to a final concentration of 2-10 µM. Warm the medium to 37°C before dilution.
- **Cell Seeding:** Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 70-80% confluency.
- **Staining:** Remove the culture medium and wash the cells once with warm PBS. Add the FD-1080 working solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Aspirate the staining solution and wash the cells three times with warm PBS for 5 minutes each.
- **Imaging:** Add fresh PBS or serum-free medium to the cells. Image the cells using a fluorescence microscope with a 1064 nm excitation laser and an appropriate NIR-II emission

filter.

In Vitro Analysis with Flow Cytometry

This protocol can be used to quantify the uptake of FD-1080 in a population of cancer cells, such as PC-3 (prostate cancer) or HeLa cells.

Materials:

- **FD-1080 free acid**
- DMSO
- PBS, pH 7.4
- Complete cell culture medium
- Cancer cell line of interest
- Trypsin-EDTA
- Flow cytometry tubes
- Flow cytometer with a laser capable of exciting at or near 1064 nm and a detector for NIR-II emissions.

Procedure:

- **Prepare Solutions:** Prepare 10 mM FD-1080 stock solution in DMSO and a 2-10 μ M working solution in complete culture medium as described above.
- **Cell Culture and Treatment:** Culture cells to 70-80% confluency. Treat the cells with the FD-1080 working solution for 10-30 minutes at 37°C.
- **Cell Harvesting:**
 - For suspension cells, centrifuge at 400 x g for 4 minutes, discard the supernatant, and wash twice with cold PBS.

- For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then centrifuge and wash as for suspension cells.
- Resuspension: Resuspend the cell pellet in 1 mL of cold PBS or serum-free medium.
- Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Use unstained cells as a negative control to set the gates.

In Vivo Imaging in Tumor-Bearing Mice

This protocol describes the intravenous administration of FD-1080 for imaging tumors in a xenograft mouse model.

Materials:

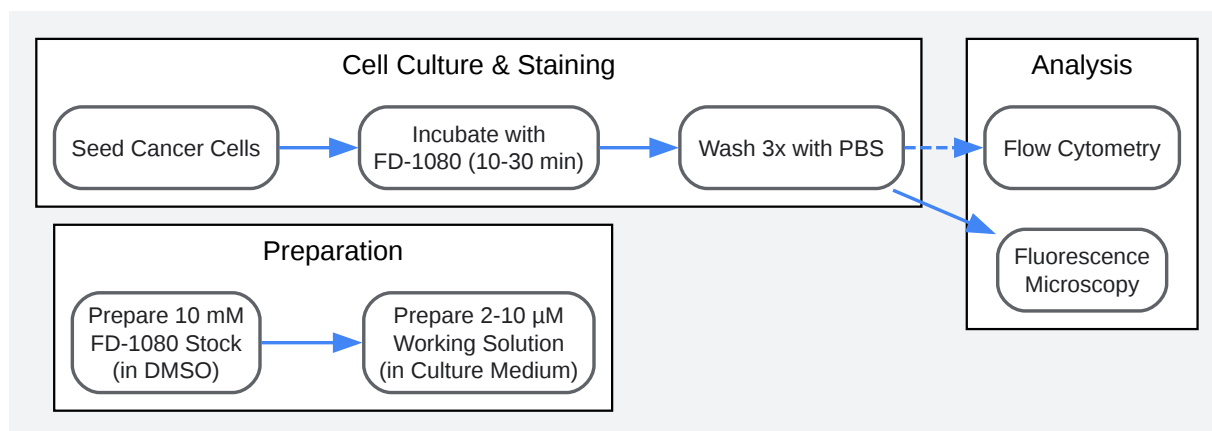
- **FD-1080 free acid**
- DMSO
- PBS, pH 7.4
- Tumor-bearing mice (e.g., nude mice with subcutaneous HepG2 xenografts)
- In vivo imaging system equipped with a 1064 nm laser and an InGaAs camera for NIR-II detection.

Procedure:

- **Prepare Injection Solution:** Prepare a 10 mM FD-1080 stock solution in DMSO. Dilute the stock solution with PBS to a final concentration of 80 μ M. Ensure the final DMSO concentration is low to avoid toxicity.
- **Animal Preparation:** Anesthetize the tumor-bearing mouse according to approved institutional animal care protocols.
- **Injection:** Intravenously inject 200 μ L of the 80 μ M FD-1080 working solution into the tail vein of the mouse.[\[13\]](#)

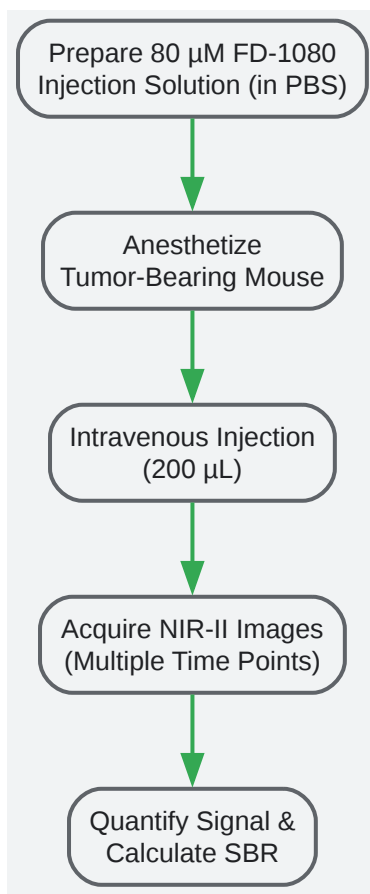
- **Imaging:** Acquire whole-body NIR-II fluorescence images at various time points post-injection (e.g., 10 min, 30 min, 1h, 3h, 6h, 12h, 24h) to observe the biodistribution and tumor accumulation of the dye.
- **Data Analysis:** Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) to calculate the signal-to-background ratio (SBR).

Experimental Workflow Diagrams



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Caption: In Vitro Experimental Workflow for FD-1080.



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Caption: In Vivo Imaging Experimental Workflow.

Quantitative Data Presentation

The signal-to-background ratio (SBR) is a critical parameter for evaluating the performance of a fluorescent probe in vivo. Higher SBR values indicate better contrast between the target tissue (tumor) and surrounding healthy tissue.

Tumor Model	Imaging Conditions	Time Post-Injection	Signal-to-Background Ratio (SBR)	Reference
Mouse Hindlimb Vasculature	1064 nm excitation	Not specified	4.32	
HepG2 Xenograft	1064 nm excitation	12 hours	~3.5 (with targeting peptide)	

Note: SBR values can vary significantly depending on the tumor model, dye concentration, imaging system, and data analysis methods. The values presented here are for illustrative purposes.

Conclusion

FD-1080 free acid is a powerful NIR-II fluorescent probe with significant potential for advancing cancer research imaging. Its favorable photophysical properties allow for deep-tissue, high-resolution visualization of tumors and their microenvironment. The protocols provided in this document offer a starting point for researchers to utilize FD-1080 in a variety of in vitro and in vivo applications. Further optimization of staining conditions and imaging parameters for specific cancer models will likely enhance the utility of this promising imaging agent.

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